molecular formula C30H50O2 B12318649 1-(3-Hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-hexadecahydrocyclopenta[a]chrysen-9-ol

1-(3-Hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-hexadecahydrocyclopenta[a]chrysen-9-ol

Cat. No.: B12318649
M. Wt: 442.7 g/mol
InChI Key: ZNUAKACHFYTNFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hennadiol can be synthesized through several methods. One common synthetic route involves the reduction of 30-Oxolupeol using sodium tetrahydroborate in ethanol at temperatures ranging from 0°C to 20°C . The reaction mixture is stirred at room temperature until the starting material disappears. The reaction is then quenched by pouring the medium onto water, followed by extraction with ethyl acetate. The ethyl acetate layers are combined, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give the crude product .

Industrial Production Methods

Industrial production of Hennadiol typically involves the extraction of the compound from the Mallotus plant. The plant material is subjected to solvent extraction, followed by purification processes such as column chromatography to isolate Hennadiol .

Chemical Reactions Analysis

Types of Reactions

Hennadiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Hennadiol involves its interaction with various molecular targets and pathways. The compound exhibits its effects through:

Comparison with Similar Compounds

Hennadiol is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:

Properties

IUPAC Name

1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-19(18-31)20-10-13-27(4)16-17-29(6)21(25(20)27)8-9-23-28(5)14-12-24(32)26(2,3)22(28)11-15-30(23,29)7/h20-25,31-32H,1,8-18H2,2-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUAKACHFYTNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(=C)CO)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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